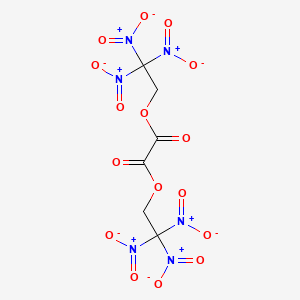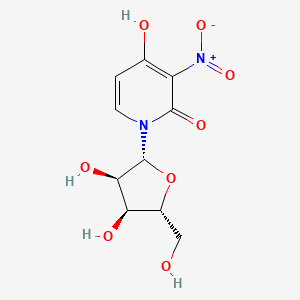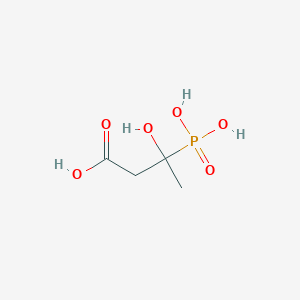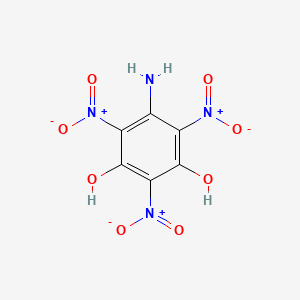phosphanium perchlorate CAS No. 121561-29-3](/img/structure/B14287841.png)
[(4-Methylbenzamido)methyl](triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylbenzamido)methylphosphanium perchlorate is a complex organic compound that features a phosphonium center. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the phosphonium group makes it a valuable reagent in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzamido)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable benzamido derivative. One common method includes the reaction of triphenylphosphine with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylbenzamido)methylphosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Substituted benzamido derivatives.
Applications De Recherche Scientifique
(4-Methylbenzamido)methylphosphanium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions for the formation of alkenes.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methylbenzamido)methylphosphanium perchlorate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as carbonyl groups, facilitating the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in Wittig reactions.
Methyltriphenylphosphonium bromide: Similar structure but with a bromide counterion.
(4-Methoxybenzyl)triphenylphosphonium chloride: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
(4-Methylbenzamido)methylphosphanium perchlorate is unique due to the presence of the benzamido group, which imparts specific reactivity and potential applications in biological systems. Its perchlorate counterion also influences its solubility and stability, making it distinct from other phosphonium salts.
Propriétés
Numéro CAS |
121561-29-3 |
|---|---|
Formule moléculaire |
C27H25ClNO5P |
Poids moléculaire |
509.9 g/mol |
Nom IUPAC |
[(4-methylbenzoyl)amino]methyl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H24NOP.ClHO4/c1-22-17-19-23(20-18-22)27(29)28-21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;2-1(3,4)5/h2-20H,21H2,1H3;(H,2,3,4,5) |
Clé InChI |
JWGVDAHYRZQNMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)





![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)




